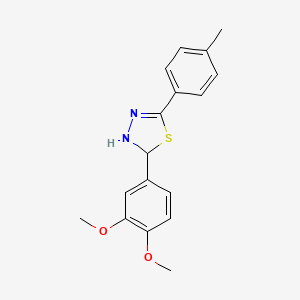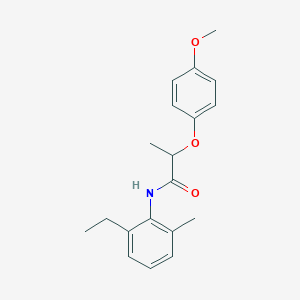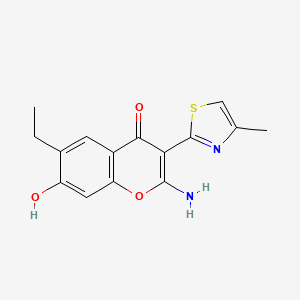amine oxalate](/img/structure/B5209236.png)
[2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate, also known as cloperastine, is a chemical compound that has been extensively studied for its therapeutic potential. Cloperastine belongs to the class of antitussive agents, which are drugs used to suppress coughing.
Wissenschaftliche Forschungsanwendungen
Cloperastine has been investigated for its potential therapeutic applications in various respiratory disorders, such as asthma, bronchitis, and chronic obstructive pulmonary disease (COPD). Additionally, [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate has been studied for its antitussive effects, which make it a potential treatment for coughing associated with these respiratory disorders.
Wirkmechanismus
The exact mechanism of action of [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate is not fully understood. However, it is believed to act as a selective antagonist of the histamine H1 receptor, which is involved in the regulation of coughing. By blocking the histamine H1 receptor, [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate is thought to suppress coughing.
Biochemical and Physiological Effects:
Cloperastine has been shown to have antitussive effects in animal models of coughing. Additionally, [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate has been found to have bronchodilatory effects, which could make it a potential treatment for respiratory disorders. Cloperastine has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory respiratory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Cloperastine has several advantages for lab experiments, including its well-established synthesis method and its ability to target the histamine H1 receptor. However, one limitation of [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate research is the lack of understanding of its exact mechanism of action.
Zukünftige Richtungen
There are several future directions for [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate research. One area of interest is the development of more selective and potent histamine H1 receptor antagonists. Additionally, the potential use of [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate in the treatment of inflammatory respiratory disorders warrants further investigation. Finally, the development of novel drug delivery systems for [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate could improve its efficacy and reduce side effects.
Conclusion:
Cloperastine is a promising compound with potential therapeutic applications in respiratory disorders. Its well-established synthesis method, antitussive effects, and ability to target the histamine H1 receptor make it a valuable tool for scientific research. Further investigation into its mechanism of action and potential therapeutic applications could lead to the development of novel treatments for respiratory disorders.
Synthesemethoden
Cloperastine can be synthesized through a multi-step process starting from 2-chloro-4-methylphenol. The first step involves the reaction of 2-chloro-4-methylphenol with ethylene oxide to form 2-(2-chloro-4-methylphenoxy)ethanol. The second step involves the reaction of 2-(2-chloro-4-methylphenoxy)ethanol with 2-methoxyethylamine to form [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine. Finally, [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine is reacted with oxalic acid to form [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate.
Eigenschaften
IUPAC Name |
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2.C2H2O4/c1-10-3-4-12(11(13)9-10)16-8-6-14-5-7-15-2;3-1(4)2(5)6/h3-4,9,14H,5-8H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRLJMYFZKHQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNCCOC)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(ethylthio)-1,3-benzothiazol-6-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5209173.png)
![N-{4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide](/img/structure/B5209175.png)
![ethyl [(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B5209178.png)
![2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B5209182.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-5-(phenoxymethyl)-3-isoxazolecarboxamide](/img/structure/B5209183.png)
![N,N-diethyl-2-oxo-2-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-indol-3-yl]acetamide](/img/structure/B5209186.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5209190.png)
![isopropyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5209191.png)

![methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate](/img/structure/B5209208.png)

![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5209219.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5209235.png)